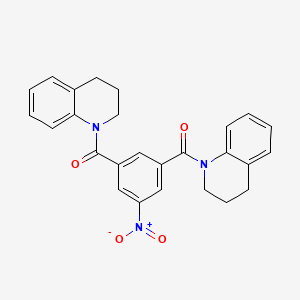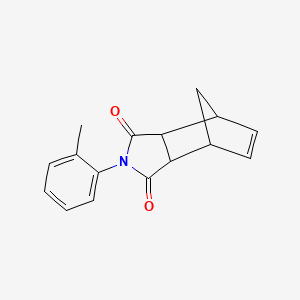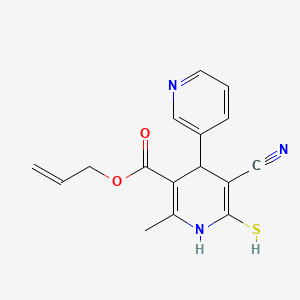
(5-nitrobenzene-1,3-diyl)bis(3,4-dihydroquinolin-1(2H)-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of C(sp3)–H bonds of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to various cellular responses . For example, it may inhibit certain enzymes involved in neurodegenerative disorders, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
1-[3-NITRO-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and carbonyl groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[3-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-nitrophenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H23N3O4/c30-25(27-13-5-9-18-7-1-3-11-23(18)27)20-15-21(17-22(16-20)29(32)33)26(31)28-14-6-10-19-8-2-4-12-24(19)28/h1-4,7-8,11-12,15-17H,5-6,9-10,13-14H2 |
InChI Key |
CCZIEVWWJKHTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)

![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)
